molecular formula C17H17FN2O4 B6506700 3-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-1-(2-fluorophenyl)urea CAS No. 1421499-57-1

3-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-1-(2-fluorophenyl)urea

Cat. No.: B6506700
CAS No.: 1421499-57-1
M. Wt: 332.33 g/mol
InChI Key: WHMYYKCAYLWJCT-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a 2H-1,3-benzodioxol-5-yl moiety linked via a 3-hydroxypropyl chain to a 2-fluorophenyl group. Structural characterization of such compounds typically employs X-ray crystallography using programs like SHELX .

Properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-(2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4/c18-12-3-1-2-4-13(12)20-17(22)19-8-7-14(21)11-5-6-15-16(9-11)24-10-23-15/h1-6,9,14,21H,7-8,10H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMYYKCAYLWJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)NC3=CC=CC=C3F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-1-(2-fluorophenyl)urea (CAS Number: 1421480-81-0) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and safety profile based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N2O4C_{15}H_{16}N_{2}O_{4} with a molecular weight of approximately 288.30 g/mol. The structure features a benzodioxole moiety, which is known for its diverse pharmacological properties.

Research indicates that compounds containing the benzodioxole structure often exhibit significant biological activities due to their ability to interact with various biological targets. The mechanisms of action may include:

  • Inhibition of Enzymatic Activity : Benzodioxole derivatives have been shown to inhibit enzymes such as α-amylase, which is crucial in carbohydrate metabolism. For instance, studies have reported IC50 values of 0.68 µM for α-amylase inhibition by related compounds .
  • Anticancer Activity : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The efficacy varies with IC50 values ranging from 26 µM to 65 µM depending on the specific cell line tested .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound and its derivatives:

Activity IC50 Value Tested Model Reference
α-Amylase Inhibition0.68 µMIn vitro (enzyme assay)
Cytotoxicity (Cancer Cells)26–65 µMVarious cancer cell lines
Antidiabetic EffectBlood glucose reduction from 252.2 mg/dL to 173.8 mg/dL in miceIn vivo (diabetic mouse model)

Case Studies

  • Antidiabetic Effects : A study evaluated the in vivo effects of a benzodioxole derivative similar to the target compound on diabetic mice. It was found that administration significantly lowered blood glucose levels, suggesting potential therapeutic applications in diabetes management .
  • Cytotoxicity Assessment : In vitro assays demonstrated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable safety profile for further development .

Safety Profile

The safety of the compound has been assessed through cytotoxicity studies against normal cell lines, showing negligible effects at higher concentrations (IC50 > 150 µM), which is promising for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

(a) Core Benzodioxol Derivatives

The benzodioxol ring is a common motif in bioactive molecules. Key analogs include:

Compound Name Key Substituents Functional Groups
3-[3-(2H-1,3-Benzodioxol-5-yl)-3-hydroxypropyl]-1-(2-fluorophenyl)urea (Target) 2-fluorophenyl, 3-hydroxypropyl Urea, benzodioxol, hydroxyl
(E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(7-hydroxy-5-methoxy-2,2-dimethylchroman-8-yl)prop-2-en-1-one 7-hydroxy-5-methoxy-2,2-dimethylchroman, acryloyl linker Chalcone, benzodioxol, methoxy
1-(1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine (from ) N-methylbutan-2-amine Amine, benzodioxol
  • Linker Variations : The target compound uses a 3-hydroxypropyl chain, whereas the chalcone analog () employs an acryloyl (-C(=O)-CH=CH-) linker. The hydroxypropyl group enhances hydrophilicity, while the acryloyl unit in the chalcone enables conjugation and planar rigidity .
  • Substituent Effects : The 2-fluorophenyl group in the target compound introduces electron-withdrawing effects, contrasting with the electron-donating methoxy group in the chalcone derivative. Fluorine may improve metabolic stability and membrane permeability compared to methoxy .
(b) Urea vs. Amine Derivatives

The target’s urea group distinguishes it from benzodioxol-amine analogs (e.g., 1-(1,3-benzodioxol-5-yl)-N-methylbutan-2-amine).

Physicochemical Properties

Property Target Compound Chalcone Analog () Amine Derivative ()
Molecular Formula C₁₇H₁₅FN₂O₄ (hypothetical) C₂₂H₂₂O₆ C₁₂H₁₅NO₂ (example from )
Molecular Weight ~338.3 g/mol 382.40 g/mol ~205.3 g/mol
Hydrogen Bonding Urea (>NH groups) Hydroxyl, carbonyl Amine (-NH-)
Aromatic Interactions Benzodioxol + fluorophenyl Benzodioxol + chroman Benzodioxol

Electronic and Steric Considerations

  • Fluorine vs.
  • Ring Puckering: discusses generalized puckering coordinates for nonplanar rings. While the chalcone’s chroman ring exhibits a puckered conformation (dihedral angle 14.32°), the target’s benzodioxol ring is likely planar due to its fused dioxolane structure .

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